

Application Notes and Protocols: Western Blot Analysis of Dystrophin Levels Following Casimersen Treatment

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Compound of Interest		
Compound Name:	Casimersen	
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These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of dystrophin protein levels in skeletal muscle biopsies following treatment with **Casimersen** (AMONDYS 45®). **Casimersen** is an antisense oligonucleotide designed to induce skipping of exon 45 of the dystrophin pre-mRNA, enabling the production of a truncated, yet functional, dystrophin protein in patients with Duchenne muscular dystrophy (DMD) who have a genetic mutation amenable to this skipping.

Introduction

Duchenne muscular dystrophy is a fatal X-linked recessive disorder caused by mutations in the DMD gene that prevent the production of functional dystrophin protein.[1][2] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[1][2] **Casimersen** is a phosphorodiamidate morpholino oligomer (PMO) that binds to exon 45 of the dystrophin premRNA.[1][3][4][5] This binding action leads to the exclusion of exon 45 during the splicing process, which can restore the reading frame and allow for the translation of a shorter but functional dystrophin protein.[1][2][6] Western blotting is a key biochemical technique used to quantify the levels of dystrophin protein in muscle tissue, providing a direct measure of the therapeutic efficacy of **Casimersen** at the protein level.[7][8][9]

Mechanism of Action of Casimersen

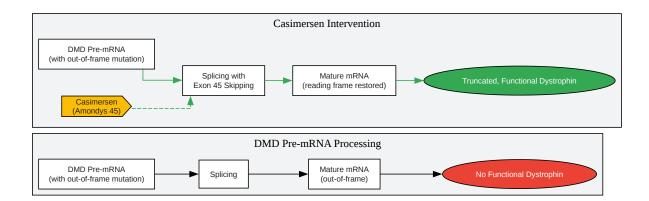


Methodological & Application

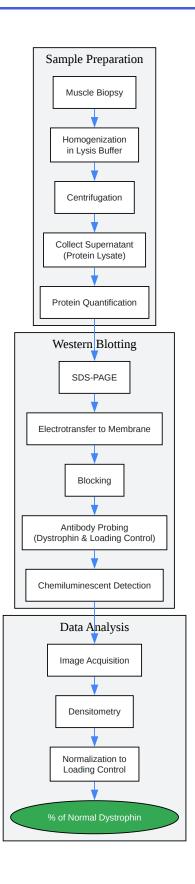
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The therapeutic strategy of **Casimersen** is centered on exon skipping. In patients with specific deletions in the DMD gene, the translational reading frame is disrupted, leading to a premature stop codon and the absence of functional dystrophin. **Casimersen** is designed for patients where the skipping of exon 45 can restore this reading frame. By binding to a specific sequence within exon 45 of the pre-mRNA, **Casimersen** sterically hinders the splicing machinery from recognizing this exon, causing it to be spliced out along with the surrounding introns. The resulting mature mRNA, now lacking exon 45, can be translated into a truncated dystrophin protein that, while not full-length, retains partial functionality, akin to the dystrophin seen in the less severe Becker muscular dystrophy.[1][5][6]









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